Matridine is predominantly extracted from Sophora flavescens, a plant used in traditional Chinese medicine for treating various ailments. The plant contains several alkaloids, with matridine being one of the primary active constituents. Other sources include related species within the Sophora genus, which also produce matrine-type alkaloids.
Matridine is classified as a quinolizidine alkaloid. This class of alkaloids is characterized by a tetracyclic structure, which contributes to their complex pharmacological properties. Matridine and its derivatives are notable for their structural diversity and biological significance.
Matridine can be synthesized through various methods, including total synthesis and semi-synthesis from natural precursors. Recent advancements have focused on optimizing synthetic routes to enhance yield and reduce complexity.
The total synthesis of matridine has been achieved through multi-step processes that involve strategic functional group transformations and ring closures. For instance, the synthesis often includes reduction steps using lithium aluminum hydride or other reducing agents to modify the nitrogen-containing rings .
Matridine has a complex tetracyclic structure characterized by a quinolizidine framework. Its molecular formula is , with a molecular weight of approximately 242.32 g/mol.
Matridine can undergo various chemical reactions that modify its structure and enhance its pharmacological properties:
These reactions typically involve reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The choice of solvents and reaction conditions (temperature, pressure) plays a crucial role in determining the yield and purity of the products.
Matridine exerts its biological effects through multiple mechanisms, primarily involving modulation of cell signaling pathways. It has been shown to inhibit specific enzymes and receptors associated with inflammation and cancer progression.
Research indicates that matridine may interact with the transforming growth factor-beta signaling pathway, which is crucial in fibrosis and cancer development . Additionally, studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting potential as an anticancer agent.
Matridine has several scientific uses due to its pharmacological properties:
The biosynthesis of matridine-type alkaloids in Sophora flavescens (Ku Shen) represents a sophisticated biochemical pathway rooted in plant secondary metabolism. These quinolizidine alkaloids originate from lysine decarboxylation, forming the foundational cadaverine moiety. Through a series of enzymatic transformations, cadaverine undergoes oxidative deamination and cyclization reactions to form the tetracyclic matridine skeleton—characterized by a 6/6/6/6 ring system with a quinolizidine core. Key enzymatic players include lysine decarboxylase (LYSA) and putrescine N-methyltransferase (PMT), which catalyze the initial steps, while cytochrome P450 enzymes mediate subsequent oxidations that generate structural diversity [7].
Recent transcriptomic analyses have identified 52 distinct transcripts implicated in alkaloid biosynthesis pathways within S. flavescens. Among these, LYSA1, LYSA2, PMT1, PMT17, PMT34, and PMT35 demonstrate pronounced co-expression patterns with matridine accumulation, indicating their regulatory dominance. Metabolomic profiling reveals stark tissue-specific compartmentalization: the phloem serves as the primary accumulation site for matrine (23.93 mg/g) and oxymatrine (1.88 mg/g), while flavonoids dominate xylem tissues. This partitioning correlates with spatially restricted gene expression patterns, suggesting evolutionary optimization for chemical defense and storage [7].
Structural diversification arises through enzymatic modifications including hydroxylation, dehydrogenation, and ring rearrangements. Novel derivatives like sophflarines B-E exemplify unprecedented skeletal variations—featuring 5/5/6/6/6 and 6/5/5/6/6 ring systems—that expand the matridine chemical landscape beyond classical configurations. These arise through ring contraction and N,O-heterocyclic fusion events during late biosynthetic stages [10].
Table 1: Distribution of Principal Matridine Alkaloids in Root Tissues of Sophora flavescens
Alkaloid | Phloem (mg/g) | Xylem (mg/g) | Periderm (mg/g) |
---|---|---|---|
Matrine | 23.93 | 17.73 | 11.97 |
Oxymatrine | 1.88 | 0.56 | 1.04 |
Sophoridine | 1.83 | 1.40 | 0.21 |
Sophflarine B* | Trace | Trace | Not detected |
Sophflarine C* | Not detected | Trace | Not detected |
Novel derivatives detected via UPLC-MS; quantification ongoing [7] [10].
Matridine alkaloids exhibit restricted phylogenetic distribution, primarily within the Fabaceae family—specifically the tribe Genisteae. Sophora flavescens (Asian medicinal species) and Lupinus species (New World lupins) represent the most significant producers, though alkaloid profiles vary considerably between genera. This chemotaxonomic divergence parallels evolutionary radiation events within the family, estimated to have initiated ~206 million years ago during the early Jurassic period. Genomic analyses reveal that the conserved matridine biosynthetic apparatus likely arose before the fragmentation of Pangea, enabling parallel evolution in isolated lineages [5] [8].
Comparative transcriptomics across Fabaceae species demonstrates orthologous gene clusters for lysine-derived alkaloid synthesis. However, key differences exist: Sophora species express specialized PMT isoforms absent in Lupinus, explaining the latter's predominant production of lupanine instead of matrine. The genus Cytisus produces structurally related alkaloids like cytisine, suggesting shared ancestral pathways. Fossil evidence indicates that matridine-producing lineages diversified during the Cretaceous angiosperm explosion, adapting alkaloid profiles to regional herbivore pressures [5].
Table 2: Matridine-Type Alkaloid Occurrence Across Major Genera in Fabaceae
Genus | Representative Species | Principal Alkaloids | Tissue Localization |
---|---|---|---|
Sophora | S. flavescens | Matrine, oxymatrine, sophoridine | Roots (phloem/xylem) |
Lupinus | L. albus | Lupanine, sparteine | Aerial parts/seeds |
Cytisus | C. scoparius | Cytisine, N-methylcytisine | Leaves/flowers |
Baptisia | B. tinctoria | Anagyrine, thermopsine | Roots/stems |
Matridine-containing plants, particularly Sophora flavescens, have been integral to traditional Chinese medicine (TCM) for over 2,000 years. First documented in the Shennong Ben Cao Jing (circa 200 BCE), Ku Shen was prescribed for "clearing heat, drying dampness, and expelling wind"—descriptors aligning with inflammatory and infectious conditions. The Qing-Luo-Yin formulation, incorporating Ku Shen as a primary component, exemplifies its historical application in managing Bi Zheng (painful obstruction syndromes), now recognized as arthritis-like conditions [4] [10].
This traditional knowledge system provided the foundation for modern drug discovery. The isolation of matridine alkaloids followed the "reverse pharmacology" approach, where ethnomedical uses guided phytochemical investigation. Contemporary research has validated several traditional applications: matrine demonstrates anti-arthritic activity via miR-29b-3p/PGRN axis modulation, explaining its historical use in joint disorders. Similarly, its antiviral properties against hepatitis viruses align with TCM employment for "damp-heat jaundice" [1] [4].
The global influence of plant-derived medicines is underscored by the WHO's acknowledgment that 40% of modern pharmaceuticals originate from traditional botanical sources. While matridine itself hasn't directly yielded registered drugs, its structural analogs have inspired synthetic campaigns. This mirrors historical trajectories like artemisinin (from Artemisia annua) and aspirin (from willow bark), where traditional usage enabled targeted isolation of bioactive principles [3].
Table 3: Historical Milestones in Matridine Research and Traditional Application
Era | Development | Source Documentation |
---|---|---|
200 BCE | First recorded use of Ku Shen in Shennong Ben Cao Jing | Classical TCM compendium |
1895 | Isolation of matrine from S. flavescens | Plugge, P.C. (Phytochemical study) |
1971 | Structural elucidation of sophoridine | Chinese Chemical Letters |
2010s–present | Clinical development of matrine derivatives for viral/oncological disorders | Chinese Pharmacopoeia entries |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7